Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine
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Overview
Description
Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine: is a complex organic compound with the molecular formula C128H88N16OS8V and a molecular weight of 2170.46 g/mol . This compound is part of the phthalocyanine family, which is known for its extensive applications in various fields due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine typically involves the reaction of vanadyl phthalocyanine with aniline and phenylthiol under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process requires careful control of the reaction parameters to ensure the correct substitution pattern on the phthalocyanine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilino and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Scientific Research Applications
Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its intense color and stability.
Mechanism of Action
The mechanism by which Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in targeted cancer cells. Additionally, its ability to bind to metal ions enhances its catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tetra(anilino)tetra(phenylthio)vanadyl phthalocyanine
- Octakis(phenylthio)vanadyl phthalocyanine
- Octakis(anilino)vanadyl phthalocyanine
Uniqueness
Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine is unique due to the presence of both anilino and phenylthio groups, which confer distinct electronic and steric properties. This dual substitution pattern enhances its stability, solubility, and reactivity compared to other phthalocyanines .
Properties
CAS No. |
156158-64-4 |
---|---|
Molecular Formula |
C128H88N16OS8V |
Molecular Weight |
0 |
Synonyms |
Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine |
Origin of Product |
United States |
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